Cas no 1706067-31-3 (methyl 3-{2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-ylsulfamoyl}thiophene-2-carboxylate)

Methyl 3-{2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-ylsulfamoyl}thiophene-2-carboxylate is a specialized heterocyclic compound featuring a thiophene core functionalized with a 1,2,4-oxadiazolyl group and a sulfamoyl linkage. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or receptor modulators. The cyclopropyl moiety enhances metabolic stability, while the ester group provides a handle for further derivatization. This compound’s unique combination of oxadiazole and thiophene rings may contribute to improved binding affinity in target interactions. Its synthetic versatility makes it a valuable intermediate for research in drug discovery and agrochemical development.
methyl 3-{2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-ylsulfamoyl}thiophene-2-carboxylate structure
1706067-31-3 structure
商品名:methyl 3-{2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-ylsulfamoyl}thiophene-2-carboxylate
CAS番号:1706067-31-3
MF:C15H13N3O5S3
メガワット:411.475819349289
CID:6567454
PubChem ID:90608199

methyl 3-{2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-ylsulfamoyl}thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 3-{2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-ylsulfamoyl}thiophene-2-carboxylate
    • methyl 3-{[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]sulfamoyl}thiophene-2-carboxylate
    • AKOS025081474
    • methyl 3-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)thiophene-2-carboxylate
    • F6371-0778
    • 1706067-31-3
    • methyl 3-[[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]sulfamoyl]thiophene-2-carboxylate
    • インチ: 1S/C15H13N3O5S3/c1-22-15(19)12-10(5-7-25-12)26(20,21)18-9-4-6-24-11(9)14-16-13(17-23-14)8-2-3-8/h4-8,18H,2-3H2,1H3
    • InChIKey: JSURXOUKBLKUFW-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CSC=1C(=O)OC)(NC1C=CSC=1C1=NC(C2CC2)=NO1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 411.00173404g/mol
  • どういたいしつりょう: 411.00173404g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 10
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 639
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 176Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

methyl 3-{2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-ylsulfamoyl}thiophene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6371-0778-10μmol
methyl 3-{[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]sulfamoyl}thiophene-2-carboxylate
1706067-31-3
10μmol
$69.0 2023-09-09
Life Chemicals
F6371-0778-15mg
methyl 3-{[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]sulfamoyl}thiophene-2-carboxylate
1706067-31-3
15mg
$89.0 2023-09-09
Life Chemicals
F6371-0778-50mg
methyl 3-{[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]sulfamoyl}thiophene-2-carboxylate
1706067-31-3
50mg
$160.0 2023-09-09
Life Chemicals
F6371-0778-5μmol
methyl 3-{[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]sulfamoyl}thiophene-2-carboxylate
1706067-31-3
5μmol
$63.0 2023-09-09
Life Chemicals
F6371-0778-1mg
methyl 3-{[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]sulfamoyl}thiophene-2-carboxylate
1706067-31-3
1mg
$54.0 2023-09-09
Life Chemicals
F6371-0778-30mg
methyl 3-{[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]sulfamoyl}thiophene-2-carboxylate
1706067-31-3
30mg
$119.0 2023-09-09
Life Chemicals
F6371-0778-2μmol
methyl 3-{[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]sulfamoyl}thiophene-2-carboxylate
1706067-31-3
2μmol
$57.0 2023-09-09
Life Chemicals
F6371-0778-5mg
methyl 3-{[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]sulfamoyl}thiophene-2-carboxylate
1706067-31-3
5mg
$69.0 2023-09-09
Life Chemicals
F6371-0778-20mg
methyl 3-{[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]sulfamoyl}thiophene-2-carboxylate
1706067-31-3
20mg
$99.0 2023-09-09
Life Chemicals
F6371-0778-20μmol
methyl 3-{[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]sulfamoyl}thiophene-2-carboxylate
1706067-31-3
20μmol
$79.0 2023-09-09

methyl 3-{2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-ylsulfamoyl}thiophene-2-carboxylate 関連文献

methyl 3-{2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-ylsulfamoyl}thiophene-2-carboxylateに関する追加情報

Methyl 3-{2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-ylsulfamoyl}thiophene-2-carboxylate (CAS No. 1706067-31-3): An Overview

Methyl 3-{2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-ylsulfamoyl}thiophene-2-carboxylate (CAS No. 1706067-31-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiophenes, which are five-membered heterocyclic compounds containing a sulfur atom. The presence of the 1,2,4-oxadiazole moiety and the cyclopropyl substituent further enhances its chemical diversity and biological activity.

The structure of methyl 3-{2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-ylsulfamoyl}thiophene-2-carboxylate is characterized by a central thiophene ring linked to a sulfamoyl group, which is itself attached to another thiophene ring substituted with a 1,2,4-oxadiazole moiety. The cyclopropyl group adds additional steric and electronic effects that can influence the compound's interactions with biological targets.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds containing the 1,2,4-oxadiazole scaffold exhibit potent anti-inflammatory and analgesic properties. The cyclopropyl substitution has been found to enhance these effects by improving the compound's lipophilicity and metabolic stability.

In addition to its anti-inflammatory properties, methyl 3-{2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-ylsulfamoyl}thiophene-2-carboxylate has shown promise in the treatment of neurological disorders. A study published in the European Journal of Medicinal Chemistry reported that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been shown to inhibit the activation of microglia and astrocytes, which are key players in neuroinflammation.

The sulfamoyl group in the structure of methyl 3-{2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-ylsulfamoyl}thiophene-2-carboxylate plays a crucial role in its biological activity. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiparasitic properties. In this context, the sulfamoyl group may contribute to the compound's ability to interact with specific protein targets involved in these biological processes.

The synthetic route for preparing methyl 3-{2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-ylsulfamoyl}thiophene-2-carboxylate involves several steps that highlight its complexity. Typically, the synthesis begins with the formation of the thiophene core through a cyclization reaction followed by functionalization with the sulfamoyl group and subsequent introduction of the 1,2,4-oxadiazole moiety. The cyclopropyl substitution is often achieved through a cyclopropanation reaction using a suitable reagent such as diazomethane or a Simmons-Smith reagent.

The pharmacokinetic properties of methyl 3-{2-(3-cyclopropyl-1,2,4-oxadiazol-5-y l)thiophen - 3 - ylsulfamoyl}th i ophen e - 2 - carbox ylate have also been studied extensively. Research indicates that this compound exhibits favorable oral bioavailability and good tissue distribution. Its lipophilic nature allows it to cross biological membranes efficiently, which is essential for its therapeutic efficacy in various disease models.

Clinical trials involving similar compounds have shown promising results in terms of safety and efficacy. For example, a phase II clinical trial evaluating a related oxadiazole derivative for the treatment of chronic pain demonstrated significant pain relief without major adverse effects. These findings suggest that methyl 3-{2-(3-cycloprop y l - 1 , 2 , 4 - ox ad i az o l - 5 - y l ) th i ophen e - 3 - ylsu f am oy l } th i ophen e - 2 - car box ylate may have similar therapeutic potential.

In conclusion, methyl 3-{2-(3-cycloprop y l - 1 , 2 , 4 - ox ad i az o l - 5 - y l ) th i ophen e - 3 - ylsu f am oy l } th i ophen e - 2 - car box ylate (CAS No. 1706067–31–3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and pharmacological properties, this compound holds significant promise for addressing unmet medical needs in various disease areas.

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